molecular formula C13H10N6O B2512473 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide CAS No. 1396746-98-7

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide

Cat. No. B2512473
CAS RN: 1396746-98-7
M. Wt: 266.264
InChI Key: IXQBQUZOFVDWKS-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPY is a heterocyclic compound that contains both pyridine and imidazole rings, and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Anticancer Activity : Research has developed routes for synthesizing imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, highlighting their role as mitotic inhibitors with significant antitumor activity in mice. The study emphasizes the potential of these compounds in cancer therapy (Temple et al., 1987).
  • Selective Inhibitors : Another study identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active inhibitors, demonstrating their effectiveness in inhibiting IFNγ production in a rat model. This suggests their potential in treating autoimmune diseases (Liu et al., 2019).
  • Synthesis of Polynuclear Heterocycles : Research on the synthesis of various imidazo derivatives, including imidazo[4,5-g][3,1]benzoxazinones and imidazo[4,5-g]quinazolinones, explores their potential in the creation of novel therapeutic agents with a focus on heterocyclic chemistry (Alkhader et al., 1979).

Chemical Modifications for Enhanced Biological Activity

  • Modifications to Reduce Metabolism : A particular study focused on modifying the imidazo[1,2-a]pyridine scaffold to reduce metabolism mediated by aldehyde oxidase, a strategy aimed at increasing the biological stability and effectiveness of potential drug candidates (Linton et al., 2011).
  • Antimicrobial and Antifungal Activities : The synthesis and evaluation of imidazo[1,2-a]pyridine derivatives have been explored for their antimicrobial and antifungal activities, contributing to the development of new compounds with potential application in treating infectious diseases (Göktaş et al., 2014).

properties

IUPAC Name

6-imidazol-1-yl-N-pyridin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(16-10-3-5-14-6-4-10)11-1-2-12(18-17-11)19-8-7-15-9-19/h1-9H,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQBQUZOFVDWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NC2=CC=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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